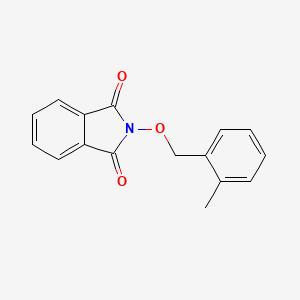![molecular formula C17H21N3 B11849034 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile CAS No. 6345-95-5](/img/structure/B11849034.png)
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile is an organic compound with the molecular formula C17H21N3. It is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and an amino group at position 4, which is further connected to a hexanenitrile chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The dimethyl groups are introduced at positions 2 and 6 of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Amination: The amino group is introduced at position 4 of the quinoline ring through a nucleophilic substitution reaction using ammonia or an amine derivative.
Attachment of the Hexanenitrile Chain: The final step involves the reaction of the amino group with 6-bromohexanenitrile under basic conditions to form the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic or neutral conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanoic acid
- **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanamide
- **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanol
Uniqueness
6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
6345-95-5 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
6-[(2,6-dimethylquinolin-4-yl)amino]hexanenitrile |
InChI |
InChI=1S/C17H21N3/c1-13-7-8-16-15(11-13)17(12-14(2)20-16)19-10-6-4-3-5-9-18/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RFAPAZKGZPDHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B11849000.png)
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)




